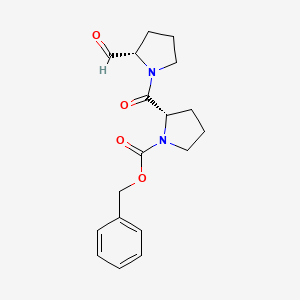

Z-Pro-Prolinal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-2-[(2S)-2-formylpyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c21-12-15-8-4-10-19(15)17(22)16-9-5-11-20(16)18(23)24-13-14-6-2-1-3-7-14/h1-3,6-7,12,15-16H,4-5,8-11,13H2/t15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZXYSPOAVJYRU-HOTGVXAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301008412 | |

| Record name | Benzyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88795-32-8 | |

| Record name | Phenylmethyl (2S)-2-[[(2S)-2-formyl-1-pyrrolidinyl]carbonyl]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88795-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-Pro-prolinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088795328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 88795-32-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Z-PRO-PROLINAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YM8D0GKX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Role of Prolyl Oligopeptidase (POP): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Biological Functions and Therapeutic Potential of Prolyl Oligopeptidase.

Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), is a serine protease that has garnered significant attention in the scientific community for its multifaceted role in human physiology and pathology. This ubiquitously expressed enzyme is implicated in a wide array of biological processes, ranging from neuropeptide metabolism to cellular signaling and protein aggregation.[1][2][3] Its involvement in neurodegenerative diseases, cancer, and inflammatory conditions has positioned POP as a compelling target for drug discovery and development.[1][4][5] This technical guide provides a comprehensive overview of the core biological functions of POP, methodologies for its study, and its role in key signaling pathways.

Core Biological Functions of Prolyl Oligopeptidase

POP is a cytosolic enzyme, though it can be secreted under certain inflammatory conditions, that specifically cleaves peptide bonds on the C-terminal side of proline residues within short peptides, typically less than 30 amino acids in length.[3] This enzymatic activity is central to many of its physiological roles. However, a growing body of evidence also points to non-enzymatic functions of POP, mediated through protein-protein interactions.[1][6]

Enzymatic Role: Neuropeptide and Hormone Regulation

POP plays a crucial role in the maturation and degradation of various proline-containing neuropeptides and peptide hormones.[3] This function is critical for regulating their biological activity. Key substrates of POP include:

-

Substance P: A neuropeptide involved in pain perception, inflammation, and mood regulation.

-

Arginine-Vasopressin (AVP): A hormone that controls water reabsorption in the kidneys and is also involved in social behavior and memory.

-

Thyrotropin-Releasing Hormone (TRH): A hypothalamic hormone that stimulates the release of thyroid-stimulating hormone and prolactin.

-

Oxytocin: A hormone and neurotransmitter involved in social bonding, childbirth, and lactation.[3]

By modulating the levels of these and other bioactive peptides, POP influences a wide range of physiological processes, including learning, memory, and blood pressure regulation.[7]

Non-Enzymatic Role: Protein-Protein Interactions and Signaling

Beyond its catalytic activity, POP engages in significant protein-protein interactions that are independent of its enzymatic function.[6] These interactions are increasingly recognized as critical to its biological impact. Notable binding partners include:

-

α-Synuclein: POP has been shown to directly interact with α-synuclein, a protein centrally implicated in Parkinson's disease. This interaction promotes the dimerization and subsequent aggregation of α-synuclein, a key pathological event in synucleinopathies.[7][8]

-

Growth-Associated Protein 43 (GAP-43): POP binds to GAP-43, a crucial protein for neuronal growth cone formation, axon guidance, and synaptic plasticity.[1][6] This interaction appears to be independent of POP's peptidase activity and suggests a role in neuronal development and repair.[1]

These non-enzymatic functions highlight the complexity of POP's biological role and offer alternative avenues for therapeutic intervention.

Quantitative Data on Prolyl Oligopeptidase

A thorough understanding of POP's function requires quantitative data on its enzymatic activity, inhibition, and expression. The following tables summarize key quantitative parameters for researchers.

Kinetic Parameters of POP with Various Substrates

The efficiency of POP in cleaving its substrates can be quantified by its kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat).

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Z-Gly-Pro-pNA | 62.5 | - | - | [9] |

| Suc-Ala-Pro-pNA | 100 - 4000 | - | - | [10] |

| Z-Gly-Pro-AMC | - | - | - | [11] |

| Bradykinin | - | - | - | [12] |

Inhibitory Constants of Selected POP Inhibitors

A variety of synthetic and naturally occurring compounds have been identified as POP inhibitors. Their potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

| Inhibitor | IC50 (nM) | Ki (nM) | Source |

| Z-Pro-Prolinal | - | - | [4] |

| KYP-2047 | - | 0.023 | [13] |

| S-17092 | - | - | [1] |

| JTP-4819 | - | - | [13] |

| SUAM-1221 | - | 0.97 | [13] |

Tissue Distribution of POP Activity

POP is widely distributed throughout the human body, with varying levels of activity in different tissues.

| Tissue | POP Activity (pmol/min/mg protein) | Source |

| Renal Cortex | High | [11] |

| Testis | High | [11] |

| Lymphocytes | High | [11] |

| Thrombocytes | High | [11] |

| Brain | High | [14] |

| Liver | Low | [15] |

| Prostate Tumors | Significantly Higher than Healthy Tissue | [11] |

| Lung Tumors | Significantly Higher than Healthy Tissue | [11] |

Note: This table provides a qualitative and semi-quantitative summary. Precise quantitative values can vary significantly depending on the assay methodology and sample preparation.

Key Signaling Pathways Involving Prolyl Oligopeptidase

POP is integrated into several critical cellular signaling pathways, influencing cellular function through both its enzymatic and non-enzymatic activities.

POP and the Inositol Phosphate Signaling Pathway

POP has been shown to modulate the inositol phosphate (IP) signaling pathway.[2][6] Inhibition of POP leads to an elevation of inositol (1,4,5) trisphosphate (IP3), a key second messenger that regulates intracellular calcium levels.[16] This interaction is thought to occur through POP's influence on multiple inositol polyphosphate phosphatase (MIPP).[6]

POP in α-Synuclein Aggregation

POP's direct interaction with α-synuclein is a critical step in the pathological aggregation cascade associated with Parkinson's disease.[8] POP appears to act as a catalyst, promoting the formation of α-synuclein dimers, which then serve as seeds for the formation of larger, toxic oligomers and fibrils.[7][8]

POP and GAP-43 in Neuronal Growth Cone Dynamics

The interaction between POP and GAP-43 is implicated in the regulation of neuronal growth cone dynamics, a fundamental process in neural development and regeneration.[1][17] While the precise downstream signaling cascade is still under investigation, this interaction is independent of POP's catalytic activity and is crucial for proper axon guidance and synaptic plasticity.[1]

Experimental Protocols for the Study of Prolyl Oligopeptidase

Reliable and reproducible experimental protocols are essential for advancing our understanding of POP. This section provides detailed methodologies for key assays.

Prolyl Oligopeptidase Activity Assay

This protocol describes a fluorometric assay to measure the enzymatic activity of POP.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA

-

POP enzyme (recombinant or purified from tissue)

-

Substrate: Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC) dissolved in DMSO to a stock concentration of 10 mM.

-

96-well black microplate

-

Fluorometer (Excitation: 360-380 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of the POP enzyme in Assay Buffer.

-

Prepare the substrate working solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

-

Add 50 µL of each enzyme dilution to the wells of the microplate. Include a blank control with 50 µL of Assay Buffer only.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the substrate working solution to each well.

-

Immediately measure the fluorescence in kinetic mode for at least 15 minutes, with readings taken every minute.

-

Calculate the rate of reaction (RFU/min) from the linear portion of the curve.

-

Subtract the rate of the blank control from the rates of the enzyme samples.

-

Convert the rate to pmol/min using a standard curve of free 7-amino-4-methylcoumarin (AMC).

Prolyl Oligopeptidase Inhibitor Screening Assay

This protocol outlines a high-throughput screening assay to identify and characterize POP inhibitors.

Materials:

-

Same as for the activity assay.

-

Test compounds (potential inhibitors) dissolved in DMSO.

-

Positive control inhibitor (e.g., this compound).

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control inhibitor in Assay Buffer.

-

In a 96-well black microplate, add 25 µL of each inhibitor dilution. Include a no-inhibitor control (vehicle) and a no-enzyme control (blank).

-

Add 25 µL of a fixed concentration of POP enzyme to each well (except the no-enzyme control).

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 50 µL of the Z-Gly-Pro-AMC substrate working solution.

-

Measure the fluorescence in kinetic mode as described in the activity assay protocol.

-

Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) of POP and Interacting Proteins

This protocol describes a method to investigate the interaction of POP with its binding partners in a cellular context.

Materials:

-

Cell lysate from cells expressing the proteins of interest.

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).

-

Primary antibody against POP (bait protein).

-

Protein A/G magnetic beads or agarose resin.

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

-

Western blot reagents.

Procedure:

-

Cell Lysis: Lyse cells in Co-IP Lysis/Wash Buffer on ice.

-

Pre-clearing (Optional): Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add the primary antibody against POP to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with Co-IP Lysis/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative interacting protein.

Conclusion

Prolyl oligopeptidase is a complex and fascinating enzyme with diverse biological roles that extend beyond its peptidase activity. Its involvement in critical signaling pathways and its association with a range of debilitating diseases make it a prime target for therapeutic intervention. The data and protocols presented in this technical guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for further investigation into the intricate world of POP, with the ultimate goal of translating this knowledge into novel and effective therapies.

References

- 1. Prolyl oligopeptidase binds to GAP-43 and functions without its peptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prolyl oligopeptidase, inositol phosphate signalling and lithium sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prolyl Oligopeptidase, Inositol Phosphate Signalling and Lithium Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prolyl oligopeptidase stimulates the aggregation of alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prolyl Oligopeptidase Enhances α-Synuclein Dimerization via Direct Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Structure-function properties of prolyl oligopeptidase family enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Distribution of prolyl oligopeptidase in human peripheral tissues and in ovarian and colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Interaction of prolyl oligopeptidase with α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Growth-associated protein, GAP-43, a polypeptide that is induced when neurons extend axons, is a component of growth cones and corresponds to pp46, a major polypeptide of a subcellular fraction enriched in growth cones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative structure-activity relationship of prolyl oligopeptidase inhibitory peptides derived from beta-casein using simple amino acid descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-Pro-Prolinal's Pivotal Role in the Angiotensin Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Z-Pro-Prolinal and its significant role within the angiotensin pathway. This compound, a potent and selective inhibitor of prolyl oligopeptidase (POP), offers a valuable tool for investigating the nuanced regulation of this critical physiological system. This document outlines the mechanism of action of this compound, presents quantitative data on its efficacy, details relevant experimental methodologies, and visualizes the complex signaling cascades involved.

Introduction to the Renin-Angiotensin System (RAS)

The Renin-Angiotensin System (RAS) is a hormonal cascade that plays a crucial role in regulating blood pressure, fluid and electrolyte balance, and systemic vascular resistance. The classical pathway involves the conversion of angiotensinogen to angiotensin I by renin, followed by the cleavage of angiotensin I by angiotensin-converting enzyme (ACE) to form the potent vasoconstrictor, angiotensin II.[1] However, the RAS is now understood to have a more complex and multifaceted nature, with counter-regulatory axes that modulate the effects of angiotensin II. A key component of this expanded system is the ACE2/Angiotensin-(1-7)/Mas receptor axis, which generally opposes the actions of the ACE/Angiotensin II/AT1 receptor axis.[2]

This compound: A Potent Inhibitor of Prolyl Oligopeptidase (POP)

This compound, also known as N-Benzyloxycarbonyl-L-prolyl-L-prolinal, is a specific and orally active inhibitor of prolyl oligopeptidase (POP), also referred to as prolyl endopeptidase (PEP or PE).[3][4] POP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues within small peptides.[5] This enzymatic activity positions POP as a key player in the metabolism of several biologically active peptides, including those within the angiotensin pathway.[5][6]

Chemical Properties of this compound:

| Property | Value | Reference |

| Synonyms | Cbthis compound, Z-PP-CHO, Z-prolyl-prolinal | [3] |

| CAS Number | 88795-32-8 | [3] |

| Molecular Formula | C18H22N2O4 | [3] |

| Molecular Weight | 330.38 g/mol | [3] |

Mechanism of Action in the Angiotensin Pathway

This compound exerts its influence on the angiotensin pathway primarily through the inhibition of prolyl oligopeptidase. POP has been identified as a key enzyme in two significant processes related to angiotensin signaling:

-

Conversion of Angiotensin II to Angiotensin-(1-7): POP can directly convert Angiotensin II (Ang II) to the vasodilatory and anti-proliferative peptide Angiotensin-(1-7) [Ang-(1-7)].[6] This action contributes to the counter-regulatory arm of the RAS, balancing the vasoconstrictive effects of Ang II. By inhibiting POP, this compound can modulate the levels of Ang-(1-7).

-

Synthesis of N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP): POP is the primary enzyme responsible for the synthesis of the antifibrotic and anti-inflammatory tetrapeptide Ac-SDKP from its precursor, thymosin β4.[7][8][9] Ac-SDKP is in turn degraded by ACE. This places POP and its inhibitor, this compound, in a complex interplay with ACE and its inhibitors.

The following diagram illustrates the core components of the Renin-Angiotensin System and the points of intervention for this compound.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against prolyl oligopeptidase has been quantified in several studies. Furthermore, its biological effect on the angiotensin pathway has been demonstrated in vivo.

Table 1: In Vitro Inhibitory Activity of this compound against POP

| Parameter | Value | Enzyme Source | Reference |

| IC₅₀ | 0.4 nM | Porcine PREP | [4] |

| Ki | 1 nM | Not Specified | [3] |

Table 2: In Vivo Effect of this compound on Angiotensin-(1-7) Levels in Mice

A study investigating the conversion of Ang II to Ang-(1-7) in mice demonstrated the significant impact of this compound.[6]

| Treatment Group | Plasma Ang-(1-7) (fmol/ml) | p-value vs WT without ZPP | Reference |

| Wild-Type (WT) Mice after Ang II infusion | 563 ± 51 | - | [6] |

| WT Mice with ZPP after Ang II infusion | 186 ± 60 | p=0.001 | [6] |

| ACE2⁻/⁻/PRCP⁻/⁻ Mice after Ang II infusion | 537 ± 70 | - | [6] |

| ACE2⁻/⁻/PRCP⁻/⁻ Mice with ZPP after Ang II infusion | 50 ± 30 | p=0.0002 | [6] |

Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary or not fully disclosed in publications. However, based on the methodologies described in the cited literature, the following sections provide a summary of the key experimental procedures used to investigate the role of this compound.

This protocol is a generalized summary based on common enzyme inhibition assay principles.

-

Enzyme and Substrate Preparation: A purified preparation of prolyl oligopeptidase is obtained. A suitable fluorogenic or chromogenic substrate for POP is prepared in a compatible buffer.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.

-

Assay Procedure:

-

The POP enzyme is pre-incubated with varying concentrations of this compound for a defined period to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The reaction is monitored over time by measuring the change in fluorescence or absorbance using a plate reader.

-

-

Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC₅₀ value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

This protocol is a summary of the in vivo methodology described by Serfozo et al. (2020).[6]

-

Animal Model: Wild-type and genetically modified mice (e.g., ACE2⁻/⁻/PRCP⁻/⁻) are used.

-

This compound Administration: A solution of this compound is administered to the treatment groups, typically via intraperitoneal injection or oral gavage, at a specified dose and time before the experiment.

-

Angiotensin II Infusion: A bolus of Angiotensin II is infused intravenously to stimulate the conversion to Angiotensin-(1-7).

-

Blood Sampling: At specific time points following Ang II infusion, blood samples are collected.

-

Peptide Extraction and Quantification: Plasma is separated, and angiotensin peptides are extracted using solid-phase extraction. The concentrations of Ang II and Ang-(1-7) are then quantified using a sensitive and specific method such as mass spectrometry or a radioimmunoassay.

-

Statistical Analysis: The data from different treatment groups are compared using appropriate statistical tests to determine the significance of the observed differences.

The following diagram illustrates a general workflow for such an in vivo experiment.

The Broader Context and Future Directions

The inhibition of prolyl oligopeptidase by this compound has implications beyond the direct regulation of angiotensin peptides. As POP is involved in the metabolism of various neuropeptides, its inhibition may have effects on cognitive function and neurodegenerative processes.[3][5] The interplay between POP, ACE, and the generation of Ac-SDKP suggests that targeting POP could also be a strategy for modulating fibrosis and inflammation.[7][8][9]

Future research should aim to further elucidate the tissue-specific roles of POP in angiotensin metabolism and the long-term consequences of its inhibition. The development of more selective and potent POP inhibitors, guided by the understanding of compounds like this compound, holds promise for therapeutic interventions in cardiovascular and fibrotic diseases.

The following diagram illustrates the inhibitory mechanism of this compound on Prolyl Oligopeptidase.

Conclusion

This compound is a powerful research tool for dissecting the complexities of the angiotensin pathway. Its specific inhibition of prolyl oligopeptidase has been instrumental in revealing the significant role of this enzyme in the conversion of Angiotensin II to Angiotensin-(1-7) and in the synthesis of the protective peptide Ac-SDKP. The quantitative data and experimental approaches outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to further explore the therapeutic potential of targeting prolyl oligopeptidase in cardiovascular and related diseases.

References

- 1. Pivotal role of the renin/prorenin receptor in angiotensin II production and cellular responses to renin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three key proteases – angiotensin-I-converting enzyme (ACE), ACE2 and renin – within and beyond the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound = 98 HPLC 88795-32-8 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Z-Prolyl-prolinal (Z-Pro-Pro-CHO), Prolyl endopeptidase inhibitor (CAS 88795-32-8) | Abcam [abcam.com]

- 6. Prolyl Oligopeptidase-Dependent Angiotensin II Conversion to Angiotensin-(1-7) in the circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prolyl oligopeptidase is involved in release of the antifibrotic peptide Ac-SDKP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. ahajournals.org [ahajournals.org]

Z-Pro-Prolinal's Interaction with the Bradykinin System: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Z-Pro-Prolinal, a potent prolyl oligopeptidase inhibitor, and the bradykinin system. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the underlying mechanisms, quantitative data, and relevant experimental protocols.

Introduction: this compound and the Bradykinin System

This compound is a highly potent and specific inhibitor of prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP).[1][2] This enzyme plays a crucial role in the metabolism of various proline-containing peptides. The bradykinin system is a key regulator of a multitude of physiological processes, including inflammation, blood pressure control, and pain signaling. Bradykinin, a nonapeptide, is the principal mediator of this system, exerting its effects through interaction with its receptors. The intersection of this compound's inhibitory action on POP and the metabolic pathway of bradykinin forms the basis of a significant pharmacological interaction.

The Core Interaction: Inhibition of Bradykinin Metabolism

The primary mechanism through which this compound interacts with the bradykinin system is by inhibiting prolyl oligopeptidase, an enzyme directly involved in the catabolism of bradykinin.[1][3] In fact, prolyl endopeptidase has been referred to as kininase B, highlighting its role in bradykinin degradation.[1] Bradykinin's amino acid sequence (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) contains internal proline residues, making it a substrate for POP, which cleaves peptides on the C-terminal side of proline.[3][4]

By inhibiting POP, this compound effectively blocks a degradation pathway for bradykinin. This leads to a potential increase in the local concentration and half-life of bradykinin, thereby potentiating its physiological effects. This interaction is of significant interest in therapeutic areas where modulation of the bradykinin system is desirable.

Quantitative Data

The following tables summarize the key quantitative data related to this compound's inhibitory action and the components of the bradykinin system.

Table 1: Inhibitory Activity of this compound against Prolyl Oligopeptidase

| Inhibitor | Target Enzyme | IC50 | Ki | Source(s) |

| This compound | Porcine Prolyl Endopeptidase (PEP) | 0.4 nM | - | [1] |

| This compound | Prolyl Oligopeptidase (POP) | - | 1 nM | [2] |

Table 2: Key Components of the Bradykinin System

| Component | Description | Receptor Subtypes | Key Functions | Source(s) |

| Bradykinin | A nonapeptide hormone. | B1 and B2 | Vasodilation, inflammation, pain signaling, vascular permeability. | [2][5][6] |

| B2 Receptor | Constitutively expressed G protein-coupled receptor. | - | Mediates most of the physiological effects of bradykinin. | [7] |

| B1 Receptor | Inducible G protein-coupled receptor. | - | Primarily involved in chronic inflammatory conditions. | [7] |

Signaling Pathways and Experimental Workflows

Bradykinin Metabolism and the Impact of this compound

The following diagram illustrates the metabolic pathway of bradykinin, highlighting the role of prolyl oligopeptidase and the inhibitory action of this compound.

Caption: Bradykinin Metabolism and this compound Inhibition.

Bradykinin B2 Receptor Signaling Pathway

This diagram outlines the primary signaling cascade initiated by the binding of bradykinin to its B2 receptor.

Caption: Bradykinin B2 Receptor Signaling Cascade.

Experimental Protocols

Prolyl Oligopeptidase (POP) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound like this compound on POP using a fluorogenic substrate.

Objective: To quantify the in vitro inhibitory potency of this compound against prolyl oligopeptidase.

Materials:

-

Purified prolyl oligopeptidase

-

Fluorogenic POP substrate (e.g., Z-Gly-Pro-AMC)

-

This compound

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

96-well microplate (black, for fluorescence)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.

-

In the wells of the microplate, add the assay buffer, the this compound dilutions (or vehicle control), and the purified prolyl oligopeptidase.

-

Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using the microplate reader. The cleavage of the substrate by POP releases the fluorophore, resulting in a measurable signal.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

Bradykinin Quantification by Competitive ELISA

This protocol outlines a method for measuring bradykinin levels in biological samples, which can be used to assess the effect of this compound on bradykinin concentrations.[8][9][10]

Objective: To measure the concentration of bradykinin in biological samples (e.g., plasma, cell culture supernatant) following treatment with this compound.

Materials:

-

Bradykinin ELISA kit (containing bradykinin-coated plates, detection antibody, standards, and buffers)

-

Biological samples (e.g., plasma collected from this compound-treated and control subjects)

-

Microplate reader with absorbance detection

Procedure:

-

Prepare the biological samples according to the ELISA kit's instructions. This may involve extraction or dilution steps.

-

Prepare a standard curve using the provided bradykinin standards.

-

Add the standards and prepared samples to the wells of the bradykinin-coated microplate.

-

Add the detection antibody (often a polyclonal antibody conjugated to an enzyme like HRP) to each well. In a competitive ELISA format, the bradykinin in the sample will compete with the coated bradykinin for binding to the detection antibody.

-

Incubate the plate as per the kit's instructions to allow for the competitive binding to occur.

-

Wash the plate to remove any unbound antibody and sample components.

-

Add the substrate solution (e.g., TMB) to each well. The enzyme on the bound detection antibody will catalyze a color change.

-

Stop the reaction with a stop solution.

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the amount of bradykinin in the sample.

-

Calculate the bradykinin concentration in the samples by interpolating their absorbance values from the standard curve.

Conclusion and Future Directions

The interaction between this compound and the bradykinin system is predicated on the potent and specific inhibition of prolyl oligopeptidase, a key enzyme in bradykinin metabolism. This inhibition is expected to increase the bioavailability of bradykinin, thereby amplifying its physiological effects. This technical guide has provided a foundational understanding of this interaction, including the mechanism, quantitative data, and relevant experimental approaches.

Future research should focus on in vivo studies to directly measure the impact of this compound administration on bradykinin levels and downstream physiological outcomes in various preclinical models. Such investigations will be crucial in elucidating the full therapeutic potential of targeting the this compound-bradykinin axis in diseases characterized by dysregulation of the bradykinin system.

References

- 1. Prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neprilysin Inhibitors and Bradykinin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-function properties of prolyl oligopeptidase family enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of bradykinin by peptidases in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. froggabio.com [froggabio.com]

- 9. cloud-clone.com [cloud-clone.com]

- 10. abcam.cn [abcam.cn]

Z-Pro-Prolinal in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, necessitating the exploration of novel therapeutic avenues. One such avenue is the inhibition of prolyl oligopeptidase (POP), a serine protease implicated in the neurodegenerative cascades of AD. This technical guide provides an in-depth overview of Z-Pro-Prolinal, a potent POP inhibitor, and its applications in Alzheimer's disease research. We will delve into its mechanism of action, relevant signaling pathways, and detailed experimental protocols, presenting quantitative data in a structured format to facilitate analysis and future research endeavors. While in vivo efficacy data for this compound in AD models remains to be fully elucidated, its potent enzymatic inhibition and effects in cellular models underscore its potential as a valuable research tool and a scaffold for the development of novel AD therapeutics.

Introduction to Prolyl Oligopeptidase and this compound

Prolyl oligopeptidase (POP; EC 3.4.21.26), also known as prolyl endopeptidase (PEP), is a cytosolic serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues. In the central nervous system, POP is involved in the metabolism of several neuropeptides and peptide hormones that play roles in learning and memory. Elevated POP activity has been observed in the brains of Alzheimer's disease patients, suggesting its involvement in the pathophysiology of the disease.

This compound (N-Benzyloxycarbonyl-L-prolyl-L-prolinal) is a potent and selective, transition-state analog inhibitor of prolyl oligopeptidase. Its aldehyde group forms a reversible covalent bond with the active site serine of POP, leading to potent inhibition of its enzymatic activity. This characteristic makes this compound a valuable tool for studying the physiological and pathological roles of POP and a lead compound for the design of novel therapeutic agents.

Quantitative Data on this compound

The inhibitory potency of this compound against prolyl oligopeptidase has been characterized in various studies. The following tables summarize the key quantitative data available.

| Parameter | Value | Species/Enzyme Source | Reference |

| IC₅₀ | 0.4 nM | Porcine PREP | [1] |

| IC₅₀ | 4.2 nM | Leishmania infantum rPOPLi | [2] |

| Kᵢ | 1 nM | Prolyl Oligopeptidase (POP) | [3] |

Table 1: In Vitro Inhibitory Activity of this compound against Prolyl Oligopeptidase.

| Cell Line | Assay | Effect of this compound | Reference |

| CV1-P (Monkey Fibroblast) | 6-OHDA-induced GAPDH translocation | Inhibition of translocation | [4] |

| CV1-P (Monkey Fibroblast) | 6-OHDA-induced ROS production | Blocked ROS production to control levels | [4] |

| SH-SY5Y (Human Neuroblastoma) | 6-OHDA-induced GAPDH translocation | No prevention of translocation | [4] |

| SH-SY5Y (Human Neuroblastoma) | 6-OHDA-induced ROS production | No effect | [4] |

Table 2: Cellular Effects of this compound in In Vitro Models.

Signaling Pathways Modulated by this compound in the Context of Alzheimer's Disease

The therapeutic potential of this compound in Alzheimer's disease is hypothesized to stem from its ability to modulate key signaling pathways implicated in the disease's pathology, primarily the tau phosphorylation cascade.

The POP-PP2A-Tau Axis

A critical mechanism through which POP inhibition is thought to exert its neuroprotective effects is by modulating the activity of Protein Phosphatase 2A (PP2A). PP2A is a major tau phosphatase in the brain, and its dysfunction is a key contributor to tau hyperphosphorylation and the formation of neurofibrillary tangles (NFTs), a hallmark of AD. POP has been shown to negatively regulate PP2A activity. Therefore, inhibition of POP by this compound is expected to restore PP2A activity, leading to dephosphorylation of tau and a reduction in tau pathology.

The Akt/GSK-3β Signaling Pathway

Glycogen synthase kinase 3 beta (GSK-3β) is a key kinase responsible for the phosphorylation of tau protein. The activity of GSK-3β is regulated by the upstream kinase Akt (Protein Kinase B). Activation of the PI3K/Akt pathway leads to the inhibitory phosphorylation of GSK-3β, thereby reducing tau phosphorylation. While direct evidence for this compound's effect on the Akt/GSK-3β pathway is limited, the restoration of PP2A activity by POP inhibitors can indirectly influence this pathway, as PP2A can dephosphorylate and inactivate Akt. However, the predominant effect of POP inhibition in the context of tau pathology is believed to be the direct activation of PP2A, leading to tau dephosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in Alzheimer's disease research.

Prolyl Oligopeptidase (POP) Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of this compound against POP.

Materials:

-

Recombinant human prolyl oligopeptidase

-

This compound

-

Assay buffer: 50 mM KH₂PO₄, 1.5 mM MgCl₂, 10 mM NaCl, 1 mM EDTA, pH 7.4[5]

-

Substrate: Suc-Gly-Pro-AMC (7-amino-4-methylcoumarin)[5]

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in assay buffer to achieve a range of final concentrations.

-

In a 96-well plate, add 10 µL of each this compound dilution. Include wells with assay buffer and DMSO as controls.

-

Add 80 µL of recombinant POP solution (final concentration ~1-5 nM) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the substrate Suc-Gly-Pro-AMC (final concentration ~50-100 µM).

-

Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes at 37°C.[5]

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis of Phosphorylated Tau

This protocol describes the detection of changes in tau phosphorylation in cell lysates after treatment with this compound.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-tau (e.g., AT8, PHF-1), anti-total-tau, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture neuronal cells to ~80% confluency.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-tau, total-tau, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-tau levels to total-tau and/or β-actin.

Autophagy Flux Assay

This protocol is for assessing the effect of this compound on autophagic flux in neuronal cells.

Materials:

-

Neuronal cell line stably expressing a tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3)

-

This compound

-

Bafilomycin A1 (lysosomal inhibitor)

-

Fluorescence microscope

Procedure:

-

Culture the mRFP-GFP-LC3 expressing neuronal cells on glass-bottom dishes.

-

Treat the cells with this compound or vehicle for the desired time.

-

In a parallel set of experiments, co-treat the cells with this compound and Bafilomycin A1 (100 nM) for the last 2-4 hours of the incubation period.

-

Fix the cells with 4% paraformaldehyde.

-

Acquire images using a fluorescence microscope with appropriate filters for GFP (autophagosomes) and RFP (autophagosomes and autolysosomes).

-

Quantify the number of green (GFP-positive) and red (RFP-positive) puncta per cell.

-

Autophagic flux is determined by the increase in the number of autophagosomes (yellow puncta in merged images) in the presence of Bafilomycin A1 compared to its absence. An increase in both yellow and red puncta upon this compound treatment, which is further enhanced by Bafilomycin A1, indicates an induction of autophagy.

Experimental and logical workflow for screening POP inhibitors

The following diagram illustrates a typical workflow for the screening and validation of prolyl oligopeptidase inhibitors like this compound for Alzheimer's disease research.

References

- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prolyl Oligopeptidase Enhances α-Synuclein Dimerization via Direct Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Z-Pro-Prolinal: A Technical Guide for Studying Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Pro-Prolinal, also known as N-benzyloxycarbonyl-L-prolyl-L-prolinal, is a potent and selective inhibitor of prolyl oligopeptidase (POP), a serine protease that cleaves small peptides on the C-terminal side of proline residues.[1] This technical guide provides an in-depth overview of this compound as a crucial tool for investigating protein degradation and related cellular processes. Its high specificity and well-characterized mechanism of action make it an invaluable reagent for researchers in cell biology, neuroscience, and drug discovery.

The primary mechanism of this compound involves the formation of a reversible hemiacetal adduct with the active-site serine residue of POP, effectively blocking its catalytic activity.[2] While POP is not a core component of the ubiquitin-proteasome system, its role in processing signaling peptides and its implications in various cellular stress responses make its inhibition a key area of study in the broader context of protein homeostasis. This guide will detail the use of this compound in various experimental settings, present quantitative data on its efficacy, and provide comprehensive protocols for its application.

Data Presentation

Inhibitory Potency of this compound

| Target Enzyme | Inhibitor | Ki (nM) | IC50 (nM) | Organism/Source | Reference |

| Prolyl Oligopeptidase (POP) | This compound | 1 | - | Not Specified | |

| Prolyl Oligopeptidase (POP) | This compound | 0.35 | - | Not Specified | [2] |

| Porcine Prolyl Endopeptidase (PREP) | This compound | - | 0.4 | Porcine | [1] |

Substrate Specificity of Prolyl Oligopeptidase

The following table summarizes the preferred amino acid motifs at positions P1' and P2' (immediately C-terminal to the cleaved proline) for prolyl oligopeptidase, providing context for the types of protein degradation processes that this compound can be used to study. Data is presented as a fold change in cleavage efficiency for selective IQFP (internally quenched fluorescent peptide) motifs.[3]

| P2' Residue | P1' Residue | Fold Change |

| N/Q | P | 2.39 |

| I/L | S/T | 3.55 |

| K/R | A/V | 2.10 |

| S/T | F/Y | 2.03 |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Caption: Experimental workflow for studying the effects of this compound.

Experimental Protocols

In Vitro Prolyl Oligopeptidase (POP) Inhibition Assay

This protocol is adapted from fluorimetric assays used to determine POP activity.[4]

Materials:

-

Purified prolyl oligopeptidase

-

This compound

-

Assay Buffer (e.g., 100 mM K-phosphate buffer, pH 7.5)

-

Fluorogenic substrate (e.g., Z-Gly-Pro-4-methylcoumarinyl-7-amide)

-

96-well black microplate

-

Fluorimetric plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well black microplate, add the purified POP enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for 7-amino-4-methylcoumarin) over a set period (e.g., 30 minutes) in kinetic mode.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Cell-Based Protein Degradation Assay Using Western Blot

This protocol outlines a general method to assess the effect of this compound on the levels of a target protein.[5][6]

Materials:

-

Cell line of interest

-

Cell culture medium and reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere and grow to the desired confluency.

-

Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle-treated control.

-

After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Harvest the cell lysates and clarify by centrifugation.

-

Determine the protein concentration of each lysate using a protein assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system and perform densitometric analysis to quantify the protein levels.

GAPDH Translocation Assay by Immunofluorescence

This protocol is based on methods to visualize the subcellular localization of proteins.[7][8]

Materials:

-

Cells grown on coverslips

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against GAPDH

-

Fluorescently-labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on sterile coverslips in a culture plate and allow them to attach.

-

Treat the cells with this compound and/or a stress-inducing agent as per the experimental design.

-

After treatment, wash the cells with PBS and fix them with fixation solution for 15 minutes at room temperature.

-

Wash with PBS and permeabilize the cells with permeabilization solution for 10 minutes.

-

Wash with PBS and block with blocking solution for 1 hour.

-

Incubate with the primary anti-GAPDH antibody in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Visualize the subcellular localization of GAPDH using a fluorescence microscope and capture images.

Intracellular Reactive Oxygen Species (ROS) Detection Assay

This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[9][10][11][12][13]

Materials:

-

Cell line of interest

-

Cell culture medium (phenol red-free recommended)

-

This compound

-

DCFH-DA stock solution (in DMSO)

-

ROS-inducing agent (e.g., H2O2) as a positive control

-

96-well black, clear-bottom plate

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

-

Pre-treat the cells with this compound for the desired time.

-

Remove the treatment medium and wash the cells once with warm PBS or serum-free medium.

-

Load the cells with DCFH-DA working solution (typically 5-20 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with warm PBS or serum-free medium to remove excess dye.

-

Add back the treatment medium (with or without this compound and/or an ROS-inducing agent).

-

Immediately measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm using a fluorescence plate reader.

-

Alternatively, visualize and capture images of the cells using a fluorescence microscope with a FITC filter set.

-

Quantify the fluorescence intensity and normalize to a cell viability assay if necessary.

Conclusion

This compound is a powerful and specific inhibitor of prolyl oligopeptidase, making it an essential tool for researchers investigating the roles of this enzyme in various cellular processes, including the regulation of signaling peptides and cellular stress responses. This guide has provided a comprehensive overview of its application, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways. By utilizing the information and methodologies presented here, researchers can effectively employ this compound to advance our understanding of protein degradation and its implications in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparative analysis of the substrate preferences of two post-proline cleaving endopeptidases, prolyl oligopeptidase and fibroblast activation protein α - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bio-rad.com [bio-rad.com]

- 6. origene.com [origene.com]

- 7. Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Aggregation Causes Mitochondrial Dysfunction during Oxidative Stress-induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. doc.abcam.com [doc.abcam.com]

- 11. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 12. bioscience.co.uk [bioscience.co.uk]

- 13. cosmobiousa.com [cosmobiousa.com]

An In-depth Technical Guide to the Chemical Synthesis of N-Benzyloxycarbonyl-L-prolyl-L-prolinal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of N-Benzyloxycarbonyl-L-prolyl-L-prolinal, a potent inhibitor of prolyl endopeptidase. The synthesis involves a multi-step process commencing with the protection of L-proline, followed by peptide coupling and a final selective reduction to yield the desired dipeptide aldehyde. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic pathway through a detailed workflow diagram.

Synthetic Strategy

The synthesis of N-Benzyloxycarbonyl-L-prolyl-L-prolinal is strategically divided into three key stages:

-

Protection of L-proline: The amino group of L-proline is protected with a benzyloxycarbonyl (Cbz or Z) group to prevent unwanted side reactions during the subsequent peptide coupling step.

-

Dipeptide Formation: The N-protected L-proline is coupled with the methyl ester of L-proline to form the dipeptide, N-Benzyloxycarbonyl-L-prolyl-L-proline methyl ester. This reaction is typically facilitated by coupling agents to ensure high efficiency and minimize racemization.

-

Selective Reduction: The methyl ester of the dipeptide is selectively reduced to the corresponding aldehyde using a hydride-based reducing agent under carefully controlled conditions to avoid over-reduction to the alcohol.

This synthetic route is illustrated in the workflow diagram below.

Caption: Synthetic workflow for N-Benzyloxycarbonyl-L-prolyl-L-prolinal.

Experimental Protocols

Stage 1: Synthesis of N-Benzyloxycarbonyl-L-proline (Z-Pro-OH)

This procedure outlines the protection of the amino group of L-proline using benzyl chloroformate.

Materials:

-

L-proline

-

Sodium hydroxide (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve L-proline in an aqueous solution of sodium hydroxide.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add benzyl chloroformate and a solution of sodium hydroxide simultaneously in portions, maintaining the temperature below 5 °C and the pH between 9 and 10.

-

After the addition is complete, continue stirring at room temperature for 2 hours.

-

Wash the reaction mixture with diethyl ether to remove any excess benzyl chloroformate.

-

Acidify the aqueous layer to a pH of approximately 2 with cold hydrochloric acid, leading to the precipitation of the product.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield N-Benzyloxycarbonyl-L-proline as a white solid.

Stage 2: Synthesis of N-Benzyloxycarbonyl-L-prolyl-L-proline Methyl Ester

This protocol details the coupling of Z-Pro-OH with L-proline methyl ester hydrochloride using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

-

N-Benzyloxycarbonyl-L-proline (Z-Pro-OH)

-

L-proline methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve N-Benzyloxycarbonyl-L-proline and 1-hydroxybenzotriazole in dichloromethane.

-

Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide.

-

In a separate flask, suspend L-proline methyl ester hydrochloride in dichloromethane and add N-methylmorpholine to neutralize the hydrochloride salt.

-

Add the solution of L-proline methyl ester to the activated Z-Pro-OH solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Benzyloxycarbonyl-L-prolyl-L-proline methyl ester.

Stage 3: Synthesis of N-Benzyloxycarbonyl-L-prolyl-L-prolinal

This final step involves the selective reduction of the dipeptide ester to the corresponding aldehyde using diisobutylaluminum hydride (DIBAL-H).

Materials:

-

N-Benzyloxycarbonyl-L-prolyl-L-proline methyl ester

-

Diisobutylaluminum hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexanes)

-

Anhydrous toluene or dichloromethane

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

Procedure:

-

Dissolve N-Benzyloxycarbonyl-L-prolyl-L-proline methyl ester in anhydrous toluene or dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of diisobutylaluminum hydride (1.1 equivalents) dropwise, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Quench the reaction by the slow addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude N-Benzyloxycarbonyl-L-prolyl-L-prolinal.

-

The product can be further purified by flash column chromatography on silica gel.

Quantitative Data

The following table summarizes typical yields and purity data for each step of the synthesis.

| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time (hours) | Yield (%) | Purity (%) |

| 1 | N-Benzyloxycarbonyl-L-proline | L-proline | 1 : 1.2 (Cbz-Cl) | Dioxane/Water | 3 | 85-95 | >98 |

| 2 | N-Cbz-L-prolyl-L-proline methyl ester | N-Cbz-L-proline | 1 : 1.1 (DCC) : 1.1 (HOBt) | DCM/DMF | 12-16 | 70-85 | >97 |

| 3 | N-Cbz-L-prolyl-L-prolinal | N-Cbz-L-prolyl-L-proline methyl ester | 1 : 1.1 (DIBAL-H) | Toluene | 2-3 | 60-75 | >95 |

Logical Relationships and Signaling Pathways

The synthesis of N-Benzyloxycarbonyl-L-prolyl-L-prolinal follows a linear and logical progression of standard organic transformations. The key relationships between the steps are outlined below in the DOT language diagram.

Caption: Logical flow of the synthetic strategy.

This guide provides a robust framework for the successful synthesis of N-Benzyloxycarbonyl-L-prolyl-L-prolinal. Researchers should note that optimization of reaction conditions, particularly for the final reduction step, may be necessary to maximize yield and purity. Standard laboratory safety precautions should be followed throughout all experimental procedures.

Z-Pro-Prolinal: A Technical Guide for Researchers

CAS Number: 88795-32-8

This in-depth technical guide provides a comprehensive overview of Z-Pro-Prolinal (Cbthis compound), a potent and selective inhibitor of prolyl oligopeptidase (POP). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the chemical properties, experimental protocols, and biological significance of this compound.

Chemical Properties

This compound is a synthetic dipeptide aldehyde that acts as a transition-state analog inhibitor. Its chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₈H₂₂N₂O₄ | [1][2][3] |

| Molecular Weight | 330.38 g/mol | [1][2][3] |

| Appearance | White to tan powder | [1] |

| Solubility | Soluble in DMSO (≥10 mg/mL; 25 mM) | [1][4] |

| Storage Temperature | -20°C | [1] |

| Storage Conditions | Desiccated | [1] |

| Purity | ≥97% (HPLC) | [1][4] |

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis, purification, and analysis of this compound. The following sections provide generalized methodologies based on established synthetic and analytical chemistry principles for similar peptide aldehydes.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the coupling of N-benzyloxycarbonyl-L-proline with L-prolinol, followed by oxidation of the resulting alcohol to the aldehyde. A general outline of the synthesis is described below.[5]

Step 1: Synthesis of L-Prolinol

L-proline is reduced to L-prolinol. A common method involves the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) at reduced temperatures.

-

Materials: L-proline, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Diethyl ether.

-

Procedure:

-

A solution of L-proline in anhydrous THF is slowly added to a stirred suspension of LiAlH₄ in THF at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is then refluxed for several hours.

-

After cooling, the reaction is quenched by the sequential addition of water and an aqueous solution of NaOH.

-

The resulting precipitate is filtered off, and the filtrate is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is removed under reduced pressure to yield crude L-prolinol, which can be purified by distillation or chromatography.

-

Step 2: Coupling of N-Benzyloxycarbonyl-L-proline and L-Prolinol

The N-protected proline is coupled with L-prolinol to form the dipeptide alcohol, N-Benzyloxycarbonyl-L-prolyl-L-prolinol. Standard peptide coupling reagents are used for this step.

-

Materials: N-Benzyloxycarbonyl-L-proline (Z-Pro-OH), L-prolinol, a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), an activating agent (e.g., N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)), a suitable solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)), and a base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)).

-

Procedure:

-

N-Benzyloxycarbonyl-L-proline is dissolved in an anhydrous solvent, and the coupling and activating agents are added at 0°C.

-

After a short activation period, a solution of L-prolinol and a base in the same solvent is added to the mixture.

-

The reaction is stirred at room temperature overnight.

-

The reaction mixture is then filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

The filtrate is washed sequentially with dilute acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude dipeptide alcohol.

-

Step 3: Oxidation to this compound

The terminal alcohol of the dipeptide is oxidized to the corresponding aldehyde, this compound. A mild oxidizing agent is required to avoid over-oxidation to the carboxylic acid.

-

Materials: N-Benzyloxycarbonyl-L-prolyl-L-prolinol, an oxidizing agent (e.g., Dess-Martin periodinane (DMP) or Swern oxidation reagents: oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine).

-

Procedure (using Dess-Martin periodinane):

-

The dipeptide alcohol is dissolved in a suitable solvent such as dichloromethane.

-

Dess-Martin periodinane is added in one portion, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification of this compound

The crude this compound is typically purified by flash column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The optimal gradient is determined by thin-layer chromatography (TLC) analysis of the crude product.

-

Procedure:

-

The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent and adsorbed onto a small amount of silica gel.

-

The solvent is evaporated, and the dry, adsorbed material is loaded onto the top of the prepared silica gel column.

-

The column is eluted with the chosen solvent system, and fractions are collected.

-

The fractions are analyzed by TLC, and those containing the pure product are combined.

-

The solvent is removed under reduced pressure to yield the purified this compound.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound. A reversed-phase method is typically employed.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system for peptides and related compounds.

-

Flow Rate: A typical flow rate is 1 mL/min.

-

Detection: UV detection at a wavelength of 214 nm or 254 nm is appropriate for the benzyloxycarbonyl group.

-

Sample Preparation: A dilute solution of this compound is prepared in the mobile phase or a compatible solvent like acetonitrile or DMSO.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the benzyloxycarbonyl group, the protons of the two proline rings, and the aldehyde proton.

-

¹³C NMR: The spectrum will display signals for all 18 carbon atoms, including the characteristic aldehyde carbonyl carbon, the amide carbonyl carbons, and the carbons of the aromatic ring and the proline residues.[5]

Mechanism of Action and Biological Significance

This compound is a highly potent and selective inhibitor of prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP).[1] POP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues in small peptides (less than 30 amino acids).[4]

The inhibitory mechanism of this compound involves the formation of a stable, covalent hemiacetal adduct between its aldehyde group and the hydroxyl group of the catalytic serine residue in the active site of POP.[6] This transition-state analog effectively blocks the enzyme's catalytic activity.

POP plays a significant role in the regulation of various neuropeptides and peptide hormones, including substance P and arginine-vasopressin.[4][7] By inhibiting POP, this compound can increase the levels of these neuropeptides in the brain, which has implications for cognitive function, memory, and mood.[4] Dysregulation of POP activity has been linked to several neurodegenerative and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.[1][8] Therefore, inhibitors of POP like this compound are valuable tools for studying the role of this enzyme in health and disease and represent potential therapeutic agents for these conditions.

Signaling Pathway

The following diagram illustrates the role of prolyl oligopeptidase in neuropeptide regulation and the inhibitory effect of this compound.

References